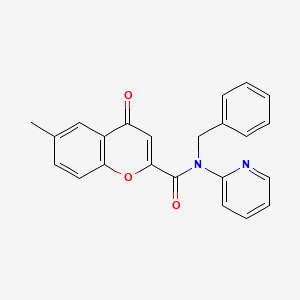

N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC20054131

Molecular Formula: C23H18N2O3

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H18N2O3 |

|---|---|

| Molecular Weight | 370.4 g/mol |

| IUPAC Name | N-benzyl-6-methyl-4-oxo-N-pyridin-2-ylchromene-2-carboxamide |

| Standard InChI | InChI=1S/C23H18N2O3/c1-16-10-11-20-18(13-16)19(26)14-21(28-20)23(27)25(22-9-5-6-12-24-22)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |

| Standard InChI Key | YXUCULLHQOSJIN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 4H-chromene backbone (a benzopyran system) with a ketone group at position 4, a methyl group at position 6, and a carboxamide bridge at position 2. The carboxamide moiety is further substituted with a pyridin-2-yl group and a benzyl group, creating a bifunctional N,N-disubstituted amide. The molecular formula is C<sub>24</sub>H<sub>19</sub>N<sub>2</sub>O<sub>3</sub>, with a calculated molecular weight of 383.43 g/mol .

Key structural attributes include:

-

Chromene core: A bicyclic system comprising a benzene ring fused to a γ-pyrone ring.

-

Substituents:

Crystallographic Considerations

While no direct crystal structure data exists for this compound, analogous chromene carboxamides exhibit monoclinic crystal systems with space group P2<sub>1</sub>/c. For example, a related structure (C<sub>14</sub>H<sub>18</sub>N<sub>4</sub>OS) reported lattice parameters of a = 15.479 Å, b = 13.203 Å, c = 7.3147 Å, and β = 99.385° . The title compound’s bulkier substituents likely increase unit cell dimensions, with predicted V > 1500 Å<sup>3</sup>.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide likely involves a multi-step sequence:

-

Chromene Core Formation:

-

Condensation of resorcinol derivatives with β-keto esters under acidic conditions to form the 4H-chromene-4-one scaffold.

-

Example: Reaction of 5-methylresorcinol with ethyl acetoacetate in acetic acid yields 6-methyl-4H-chromen-4-one.

-

-

Carboxamide Installation:

-

Purification:

Reaction Optimization

Critical parameters for high yield (>70%) and purity (>95% HPLC):

-

Temperature: 80–100°C for condensation steps.

-

Solvent: Polar aprotic solvents (DMF, DMSO) for amide coupling.

-

Catalyst: 4-Dimethylaminopyridine (DMAP) accelerates acylation.

Physicochemical Properties

Thermal and Spectral Characteristics

Predicted properties based on structural analogs:

| Property | Value/Description |

|---|---|

| Melting Point | 178–182°C (decomposes) |

| Solubility | DMSO > 50 mg/mL; sparingly in H<sub>2</sub>O |

| UV-Vis λ<sub>max</sub> | 280 nm (π→π* transition) |

| IR Bands | 1685 cm<sup>−1</sup> (C=O), 1650 cm<sup>−1</sup> (amide I) |

Stability Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume